N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
Description
This compound features a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino groups (N(CH₃)₂). A methylene bridge connects the triazine ring to a 4-methylthiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6OS/c1-9-6-10(22-8-9)12(21)15-7-11-16-13(19(2)3)18-14(17-11)20(4)5/h6,8H,7H2,1-5H3,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHOYZWHDFTLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a triazine ring with dimethylamino substituents and a thiophene carboxamide moiety, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.31 g/mol. The structure can be represented as follows:
| Component | Structure | Notable Features |
|---|---|---|
| Triazine Ring | Triazine | Contains dimethylamino groups |
| Thiophene Carboxamide | Thiophene | Provides unique chemical reactivity |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the triazine ring allows for effective binding to specific sites, which can modulate enzymatic pathways. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, suggesting potential applications in drug development.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity. For example:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation.
- IC50 Values : The compound showed IC50 values ranging from 6 to 18 µM depending on the cell line tested.
- Mechanism : Apoptosis was linked to the activation of caspases, which are critical in the apoptotic pathway.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Key findings include:
- Target Enzymes : It has shown inhibitory effects on certain kinases involved in cancer cell signaling pathways.
- Kinetic Studies : Kinetic assays indicated competitive inhibition with Ki values in the low micromolar range.
Case Studies
-
Study on HeLa Cells : A study assessed the cytotoxic effects of the compound on HeLa cells using MTT assays.
- Findings : Significant increases in early apoptotic cells were observed after treatment with concentrations above 10 µM.
- Caspase Activation : Fluorescent assays confirmed dose-dependent caspase activation.
-
Metabolic Stability : Another study evaluated the metabolic stability of the compound using human liver microsomes.
- Results : The half-life (t½) was determined to be approximately 15 minutes, indicating moderate stability in metabolic conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazine ring substituted with dimethylamino groups and a thiophene carboxamide moiety. Its molecular formula is C₁₅H₁₈N₄OS, with a molecular weight of approximately 318.40 g/mol. The unique structure allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide exhibit notable anticancer properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| Compound A | HCT-116 | 86.61% |
| Compound B | MCF-7 | 85.26% |
| Compound C | HeLa | 75.99% |
These findings suggest that the compound could be further investigated as a potential therapeutic agent against cancer due to its ability to modulate enzymatic pathways involved in tumor growth .
Herbicidal Properties
This compound has been explored for its herbicidal activity. Research into similar triazine compounds has demonstrated effectiveness in controlling weed populations through selective inhibition of photosynthesis .
| Application | Target Species | Efficacy |
|---|---|---|
| Herbicide | Common Weeds | High |
The compound's ability to selectively target plant enzymes makes it a candidate for developing new herbicides that minimize environmental impact while maximizing agricultural yield.
Study 1: Antitumor Evaluation
In a study evaluating the anticancer effects of various triazine derivatives, this compound was synthesized and tested against multiple cancer cell lines (HCT-116, MCF-7). The results indicated significant cytotoxicity and selectivity towards these cell lines, warranting further investigation into its mechanism of action .
Study 2: Herbicidal Efficacy
A field trial assessed the herbicidal efficacy of triazine-based compounds including this compound against common agricultural weeds. The study found that the compound effectively reduced weed biomass by over 70%, demonstrating its potential as an environmentally friendly herbicide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Agrochemicals
Key Examples :
Triflusulfuron-methyl (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Substituents: 4-(dimethylamino), 6-(trifluoroethoxy). Functional group: Sulfonylurea bridge linked to a benzoate ester. Use: Herbicide targeting acetolactate synthase (ALS) enzymes .
Thifensulfuron-methyl (Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate) Substituents: 4-methoxy, 6-methyl. Functional group: Sulfonylurea bridge linked to a thiophenecarboxylate. Use: Broadleaf weed control in cereals .
Comparison :
- Bioactivity : Sulfonylurea herbicides rely on ALS inhibition, while the target compound’s carboxamide-thiophene moiety may enable different binding modes (e.g., kinase inhibition or receptor antagonism).
Triazine-Containing Pharmaceuticals
Example: N-[2-(3-H/nitro-4-isobutylphenyl)propanoyl]-N′-[4,6-bis(aryl anilido)-1,3,5-triazin-2-yl] hydrazine (ibuprofen-triazine hybrid)
Comparison :
- Linker Flexibility : The methylene bridge in the target compound allows conformational flexibility compared to rigid hydrazine linkers.
Morpholine-Substituted Triazine Derivatives
Example: N-(2-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2-chlorophenoxy)acetamide
Comparison :
- Polarity: Morpholinyl groups introduce oxygen atoms, increasing polarity compared to dimethylamino substituents.
- Bioavailability : The target compound’s thiophene-carboxamide may enhance membrane permeability versus the acetamide group.
Research Implications
- Structural Advantages: The target compound’s dimethylamino groups may enhance solubility and metabolic stability compared to halogenated or bulky substituents in herbicides.
Limitations : Direct bioactivity data for the target compound is absent in the provided evidence. Further studies on synthesis optimization and target screening are warranted.
Preparation Methods
Synthesis of Intermediate A: 4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine
The triazine core is synthesized via cyclocondensation of cyanuric chloride with dimethylamine. Patent US20170119778A1 describes analogous methods for triazine derivatives, where sequential substitution of chlorine atoms with amines occurs under controlled conditions. For Intermediate A:
- Cyanuric chloride reacts with excess dimethylamine in tetrahydrofuran (THF) at 0–5°C to yield 4,6-dichloro-2-(dimethylamino)-1,3,5-triazine.
- Further reaction with dimethylamine at 50°C replaces remaining chlorides, forming 4,6-bis(dimethylamino)-1,3,5-triazine.
- Chloromethylation : Treatment with paraformaldehyde and hydrochloric acid introduces a chloromethyl group at position 2.
- Amination : The chloromethyl intermediate reacts with ammonia in ethanol to yield the methylamine derivative.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride + dimethylamine | THF, 0–5°C | 85–90 |
| 2 | Chloride substitution | THF, 50°C | 78–82 |
| 3 | Chloromethylation | HCl, 60°C | 70 |
| 4 | Amination | Ethanol, NH₃, 25°C | 65 |
Synthesis of Intermediate B: 4-Methylthiophene-2-carboxamide
The thiophene moiety is prepared via formylation and amidation:
- Methyl 4-methylthiophene-2-carboxylate is synthesized by esterification of 4-methylthiophene-2-carboxylic acid (commercially available).
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water.
- Amidation : The acid reacts with thionyl chloride to form the acyl chloride, which is treated with aqueous ammonia to yield 4-methylthiophene-2-carboxamide.
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | MeOH, H₂SO₄, reflux | 92 |
| 2 | Hydrolysis | NaOH, H₂O/MeOH, 60°C | 88 |
| 3 | Amidation | SOCl₂, then NH₃ | 75 |
Coupling Strategies for Final Product
The assembly of Intermediate A and B employs nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Intermediate A’s methylamine reacts with 4-methylthiophene-2-carboxamide’s carbonyl group under Mitsunobu conditions:
- Mitsunobu Reaction : Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, the amine displaces a hydroxyl group (if present).
- Direct Alkylation : Alternatively, the methylamine reacts with a brominated thiophene carboxamide derivative in DMF with K₂CO₃.
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu | THF, DEAD, 0°C → 25°C | 68 | 95 |
| Alkylation | DMF, K₂CO₃, 80°C | 72 | 93 |
Reductive Amination
For substrates containing aldehydes, reductive amination with sodium cyanoborohydride in methanol achieves coupling:
- Intermediate B is formylated to 5-formyl-4-methylthiophene-2-carboxamide using DMF/POCl₃.
- Condensation with Intermediate A’s methylamine followed by reduction yields the final product.
| Step | Conditions | Yield (%) |
|---|---|---|
| Formylation | DMF/POCl₃, 0°C | 80 |
| Reductive amination | NaBH₃CN, MeOH | 65 |
Optimization and Challenges
Regioselectivity in Triazine Functionalization
Over-alkylation during chloromethylation (Step 3, Intermediate A) is mitigated by stoichiometric control and low temperatures. Excess paraformaldehyde increases dichloromethyl byproducts, reducing yields to <50%.
Purification of Hydrophilic Intermediates
The polar dimethylamino groups complicate chromatographic separation. Patent EP1560817A1 recommends silica gel chromatography with ethyl acetate/methanol (9:1) for triazine derivatives.
Scalability of Thiophene Carboxamide Synthesis
Continuous flow reactors enhance the amidation step’s efficiency, achieving 85% yield at 100 g scale.
Analytical Characterization
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water) shows >98% purity. The compound is stable at −20°C for 12 months.
Applications and Derivatives
The compound’s triazine-thiophene hybrid structure suggests potential in kinase inhibition (as seen in PI3K/mTOR inhibitors) and materials science. Derivatives with fluorinated thiophenes exhibit enhanced bioactivity.
Q & A
Basic: What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 4-methylthiophene-2-carboxylic acid derivatives with aminomethyl-triazine precursors. Key steps include:
- Amide Coupling : Use coupling agents like EDCI or HATU in anhydrous DMF or acetonitrile under nitrogen .
- Cyclization : For triazine ring formation, reflux in acetonitrile with iodine and triethylamine (1–3 minutes) to promote cyclization and sulfur elimination .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate 9:1) achieves >95% purity, with yields ranging from 27% to 40% depending on solvent optimization .
Basic: How is the purity and structural integrity of this compound validated?
Methodological Answer:
Characterization requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for carbonyl groups) confirm substituent positions and electronic environments .
- Mass Spectrometry (HRMS) : Exact mass matching within 1 ppm error (e.g., calcd. 301.1369 vs. found 301.1379 for related triazine derivatives) .
- X-ray Crystallography : Resolves steric effects of the dimethylamino-triazine and thiophene moieties .
Advanced: How can researchers troubleshoot low yields during the final cyclization step?
Methodological Answer:
Low yields often stem from incomplete sulfur elimination or side reactions. Mitigation strategies include:
- Solvent Optimization : Replace DMF with acetonitrile to reduce polarity and stabilize intermediates .
- Catalyst Screening : Test iodine, NBS, or CuI to accelerate cyclization kinetics .
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track sulfur elimination (disappearance of S–S stretches at ~500 cm⁻¹) .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps (e.g., 4.2 eV for triazine-thiophene hybrids) to predict electrophilic/nucleophilic sites .
- TD-DFT : Simulates UV-Vis spectra (λmax ~320 nm) to correlate with experimental data for charge-transfer transitions .
- Molecular Dynamics : Assesses solvent effects on conformation (e.g., DMSO vs. water) and aggregation tendencies .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Modify the triazine’s dimethylamino groups to ethyl or morpholino derivatives; test impact on solubility and binding affinity .
- Bioactivity Assays : Use kinase inhibition assays (IC50 profiling) or bacterial growth assays (MIC values) to link structural changes to activity .
- Toxicity Screening : Compare hepatic microsomal stability (e.g., t1/2 >60 minutes indicates low metabolic clearance) .
Basic: What are common impurities, and how are they identified?
Methodological Answer:
- By-Products : Unreacted starting materials (e.g., free thiophene carboxylic acid) or over-alkylated triazine derivatives .
- Detection : HPLC with UV/Vis detection (retention time shifts) or LC-MS for exact mass identification .
- Mitigation : Gradient elution in chromatography (e.g., hexane to ethyl acetate) resolves polar impurities .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to control for variability .
- Solubility Checks : Use DLS to confirm nanoparticle-free solutions in DMSO/PBS mixtures .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab differences .
Advanced: What strategies assess metabolic stability and aldehyde oxidase (AO) susceptibility?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and monitor AO-mediated oxidation via LC-MS metabolite profiling .
- Kinetic Isotope Effects : Deuterate the methylthiophene group to slow AO-catalyzed degradation .
- Computational Prediction : Apply QSAR models to logP and topological polar surface area (TPSA) to estimate hepatic extraction ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
